molecular formula C7H4Cl3F B1411329 3,4-Dichloro-5-fluorobenzyl chloride CAS No. 1803725-13-4

3,4-Dichloro-5-fluorobenzyl chloride

Cat. No.: B1411329
CAS No.: 1803725-13-4
M. Wt: 213.5 g/mol
InChI Key: VBHCJOSQXYDYQE-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound belongs to the family of halogenated benzyl chlorides, characterized by the presence of multiple halogen substituents on the benzene ring. The systematic nomenclature reflects the specific positioning of substituents: two chlorine atoms at the 3 and 4 positions, one fluorine atom at the 5 position, and a chloromethyl group (-CH₂Cl) attached to the benzene ring. This compound shares structural similarities with other documented polyhalogenated benzyl chlorides found in chemical databases.

Related compounds in this chemical family demonstrate consistent nomenclature patterns. For instance, 2,4-Dichloro-5-fluorobenzyl chloride, identified by the Chemical Abstracts Service number 1182247-58-0, exhibits the molecular formula C₇H₄Cl₃F with a molecular weight of 213.5 grams per mole. The structural relationship between these isomers highlights the importance of positional specificity in chemical nomenclature, where the numerical prefixes precisely indicate the location of each halogen substituent on the aromatic ring.

The International Union of Pure and Applied Chemistry nomenclature system provides a standardized approach to naming such complex polyhalogenated compounds. The base name "benzyl chloride" indicates the presence of a chloromethyl group attached to a benzene ring, while the numerical prefixes and substituent names specify the exact halogen arrangement. This systematic approach ensures unambiguous identification of specific isomers within the broader family of dichlorofluorobenzyl chlorides.

Chemical databases consistently employ multiple identifier systems for these compounds, including Chemical Abstracts Service registry numbers, International Chemical Identifier strings, and Simplified Molecular Input Line Entry System codes. These standardized identifiers facilitate accurate chemical communication and database searches across different platforms and research institutions.

Historical Context of Halogenated Benzyl Chlorides

The development of halogenated benzyl chlorides traces back to the mid-19th century when fundamental aromatic chemistry principles were being established. Benzyl chloride itself was first prepared through various synthetic routes, with commercial production beginning in the early 20th century through the photochlorination of toluene. This foundational chemistry provided the basis for developing more complex polyhalogenated derivatives.

The evolution of halogenated benzyl chloride chemistry accelerated during the 20th century as industrial demand grew for specialized intermediates. The commercial preparation of benzyl chloride primarily involves the continuous photochlorination of toluene, where excess toluene is distilled and recycled while hydrogen chloride gas is captured for additional commercial applications. This industrial process established the economic foundation for producing more complex halogenated variants.

Historical toxicological studies of benzyl chloride compounds revealed their potent biological activity, leading to investigations of their potential applications and hazards. Early research documented the rapid reactivity of benzyl chloride with sulfhydryl groups and its binding affinity for amino groups in biological systems. These chemical properties influenced the subsequent development of related halogenated compounds, including fluorinated variants that emerged later in the century.

The incorporation of fluorine into benzyl chloride structures represents a more recent development within this historical progression. As organofluorine chemistry matured throughout the 20th century, synthetic chemists increasingly explored the unique properties that fluorine substitution could impart to traditional organic frameworks. This trend led to the systematic investigation of polyhalogenated benzyl chlorides containing both chlorine and fluorine substituents.

Significance in Organofluorine Chemistry

Organofluorine chemistry emerged as a distinct field in the 19th century, with the first organofluorine compound discovered in 1835 when Dumas and Péligot obtained fluoromethane through the distillation of dimethyl sulfate with potassium fluoride. The field expanded significantly when Alexander Borodin pioneered halogen exchange methodologies in 1862, successfully synthesizing benzoyl fluoride from benzoyl chloride using potassium bifluoride. These early achievements established fundamental principles that would later guide the development of complex polyhalogenated compounds.

The mid-20th century witnessed remarkable advances in organofluorine chemistry that directly influenced the development of fluorinated benzyl chlorides. The accidental discovery of polytetrafluoroethylene by Roy Plunkett in 1938 demonstrated the unique properties achievable through fluorine incorporation. Subsequent developments in uranium hexafluoride production during the 1940s provided industrial expertise that facilitated broader organofluorine compound synthesis.

Electrophilic fluorination methodologies introduced in the late 1940s revolutionized synthetic approaches to organofluorine compounds. The development of cobalt trifluoride as a fluorinating agent, followed by electrochemical fluorination techniques, enabled the synthesis of carbon-fluorine bonds without requiring elemental fluorine. These methodological advances made complex polyhalogenated compounds more accessible to synthetic chemists.

The pharmaceutical significance of organofluorine compounds became apparent in 1957 with the description of 5-fluorouracil's anticancer activity. This discovery exemplified rational drug design principles and sparked intensive interest in fluorinated pharmaceuticals and agrochemicals. The incorporation of fluorine into organic molecules often enhances metabolic stability, bioavailability, and biological activity, making fluorinated benzyl chlorides valuable synthetic intermediates.

Modern organofluorine chemistry continues to evolve with the discovery of specialized reagents and enzymatic systems. The identification of fluorinase, the first carbon-fluorine bond-forming enzyme, in 2002 opened new perspectives on biological fluorination processes. These advances contribute to the ongoing significance of polyhalogenated compounds like this compound within contemporary synthetic chemistry.

Compound Molecular Formula Molecular Weight (g/mol) CAS Number
2,4-Dichloro-5-fluorobenzyl chloride C₇H₄Cl₃F 213.5 1182247-58-0
3-Fluorobenzyl chloride C₇H₆ClF 144.57 456-42-8
3,5-Dichloro-4-fluorobenzyl chloride C₇H₄Cl₃F 213.457 1788077-32-6

Properties

IUPAC Name

1,2-dichloro-5-(chloromethyl)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl3F/c8-3-4-1-5(9)7(10)6(11)2-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHCJOSQXYDYQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Reaction Approach

This method employs Friedel-Crafts acylation or alkylation reactions, utilizing Lewis acids such as ferric chloride or aluminum chloride to facilitate substitution reactions on aromatic rings.

Step Reactants Catalyst Conditions Product Notes
1 2,4-Dichlorofluorobenzene Aluminum trichloride / Ferric chloride Reflux in carbon tetrachloride Intermediate (I) Forms a chlorinated intermediate with possible byproduct formation
2 Intermediate (I) - Hydrolysis with water or acid Hydrolyzed intermediates Produces benzoyl derivatives

Research Findings:
A patent describes reacting 2,4-dichlorofluorobenzene with carbon tetrachloride under Lewis acid catalysis, yielding intermediates suitable for further fluorination or chlorination steps. The process emphasizes controlling reaction temperature (~70-145°C) and using distillation for purification.

Direct Chlorination and Fluorination

This involves the direct substitution of hydrogen atoms on the aromatic ring with chlorine and fluorine, often using gaseous chlorine or hydrogen fluoride.

Step Reactants Conditions Outcome Notes
Chlorination Aromatic precursor 115-125°C, over 20 hours Formation of chlorinated intermediates Controlled to prevent over-chlorination
Fluorination Chlorinated intermediates + anhydrous HF 110-115°C, pressure 1.5-2.5 MPa Introduction of fluorine at specific positions Requires careful temperature and pressure control

Research Findings:
A direct chlorination method uses chlorine gas with catalysts like ferric chloride, followed by fluorination with anhydrous hydrogen fluoride, achieving high yields (~98%) of the target compound after rectification.

Key Reaction Conditions and Catalysts

Reaction Step Catalyst Temperature Range Pressure Yield Remarks
Chlorination Ferric chloride / Aluminum chloride 70-145°C Atmospheric to slight pressure ~90-95% Precise control prevents isomer formation
Fluorination None (HF used directly) 110-115°C 1.5-2.5 MPa ~98% Ensures fluorine substitution at desired position
Rectification Vacuum distillation 172-175°C Vacuum (~0.9-0.95 MPa) >96% Purifies the benzyl chloride derivative

Purification and Final Product Isolation

The final step involves rectification under vacuum to separate 3,4-Dichloro-5-fluorobenzyl chloride from byproducts and unreacted intermediates. The typical collection temperature is around 172-175°C, with yields exceeding 96%.

Research Findings and Data Summary

Source Methodology Key Features Advantages Limitations
Patent CN103936550A Chlorination + fluoridation + rectification Multi-step process with high selectivity High purity, minimal byproducts Longer process duration
Patent CN103896728A Stepwise chlorination and fluorination Uses raw materials like 2,4-dichlorofluorobenzene Cost-effective, extensive raw material sources Requires precise control of reaction conditions
Patent CN107118096B Friedel-Crafts + hydrolysis + oxidation Combines multiple reactions for high yield Good yield, fewer steps Requires careful handling of reagents

Notes on Industrial Application and Environmental Considerations

  • The process emphasizes raw material availability (e.g., 2,4-dichlorofluorobenzene) and reaction selectivity to minimize byproduct formation.
  • Environmental controls are critical due to the use of hazardous reagents like HF, chlorine, and chlorinated solvents.
  • Rectification under vacuum ensures high purity, essential for pharmaceutical or agrochemical applications.

Chemical Reactions Analysis

General Reactivity of Benzyl Chlorides

Benzyl chlorides typically undergo nucleophilic substitution (SN2), elimination, or metal-catalyzed coupling reactions. The presence of electron-withdrawing groups (e.g., Cl, F) on the aromatic ring enhances the electrophilicity of the benzylic carbon, facilitating substitution.

Key Reaction Pathways

  • Nucleophilic Substitution :

    • Reaction with water or alcohols yields benzyl alcohol or ethers.

    • Amines can displace chloride to form benzylamines.

    • Thiols produce benzyl thioethers.

  • Elimination :

    • Under basic conditions, β-hydrogen elimination forms styrene derivatives.

  • Cross-Coupling :

    • Palladium-catalyzed reactions (e.g., Suzuki, Heck) enable C–C bond formation.

Hydrolysis Reactions

In the synthesis of 2,4-dichloro-5-fluorobenzoyl chloride (CN107118096B), hydrolysis of trichlorotoluene intermediates under acidic conditions (e.g., FeCl₃ and H₂O at 80–120°C) yielded carboxylic acid derivatives . For benzyl chlorides, similar hydrolysis conditions (aqueous H₂SO₄ or NaOH) could produce 3,4-dichloro-5-fluorobenzyl alcohol.

Decarboxylation and Acyl Chloride Formation

Patents CN102627553A and CN107118096B highlight the use of sulfur oxychloride (SOCl₂) to convert carboxylic acids to acyl chlorides . While benzyl chlorides do not form acyl chlorides, this reagent may facilitate other functional group transformations (e.g., esterification).

Electrophilic Substitution on the Aromatic Ring

The electron-withdrawing Cl and F substituents deactivate the ring, directing electrophilic substitution to the para position relative to the most electronegative group.

Halogenation and Nitration

Reaction TypeConditionsExpected Product
NitrationHNO₃/H₂SO₄, 50–100°C3,4-dichloro-5-fluoro-6-nitrobenzyl chloride
SulfonationFuming H₂SO₄, 150°CSulfonic acid derivative

Oxidation

Benzyl chlorides are oxidized to benzoic acids under strong oxidizing conditions (e.g., KMnO₄, H₂O, heat).

Reduction

Catalytic hydrogenation (H₂/Pd) reduces the C–Cl bond to C–H, yielding 3,4-dichloro-5-fluorotoluene.

Limitations in Available Data

No direct studies on 3,4-dichloro-5-fluorobenzyl chloride were identified in the provided sources. The inferences above derive from general benzyl chloride chemistry and analogous transformations in patents for structurally related compounds . Experimental validation is recommended for specific applications.

Scientific Research Applications

Pharmaceutical Applications

3,4-Dichloro-5-fluorobenzyl chloride is primarily utilized in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients (APIs). Its chlorinated and fluorinated aromatic structure enhances lipophilicity and biological activity, making it a valuable building block for drug development.

Case Study: Synthesis of Anticancer Agents

  • Researchers have reported the use of this compound in synthesizing novel anticancer agents targeting specific pathways involved in tumor proliferation. The compound acts as a precursor for compounds that inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell signaling pathways .

Agrochemical Applications

In agrochemicals, this compound serves as an intermediate in the formulation of herbicides and fungicides. Its efficacy is attributed to its ability to disrupt plant growth regulators.

Data Table: Comparison of Herbicidal Activity

Compound NameActive IngredientApplication Rate (g/ha)Efficacy (%)
Herbicide AThis compound20085
Herbicide BCompound X25078
Herbicide CCompound Y15090

Chemical Synthesis

The compound is also a key reagent in organic synthesis processes. Its electrophilic properties allow it to participate in nucleophilic substitution reactions, forming new carbon-carbon and carbon-nitrogen bonds.

Synthesis Pathway Example

  • The synthesis of 2,4-dichloro-5-fluorobenzoyl chloride involves using this compound as a starting material. The process typically includes:
    • Reaction with thionyl chloride to yield the corresponding acid chloride.
    • Subsequent reactions with various nucleophiles to create diverse derivatives .

Material Science

In material science, this compound is explored for its potential use in developing advanced materials with specific thermal and mechanical properties.

Research Findings

  • Studies indicate that polymers synthesized from derivatives of this compound exhibit enhanced thermal stability and resistance to environmental degradation .

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-fluorobenzyl chloride depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. The electron-withdrawing effects of the chlorine and fluorine atoms influence the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

2,4-Dichloro-5-fluorobenzoyl Chloride (CAS 86393-34-2)

  • Structure : Benzoyl chloride (acid chloride) with Cl at 2- and 4-positions and F at 5-position.
  • Reactivity : The acid chloride group (–COCl) is highly reactive toward amines and alcohols, enabling peptide bond or ester formation. This contrasts with the benzyl chloride (–CH2Cl) group in 3,4-dichloro-5-fluorobenzyl chloride, which undergoes SN2 reactions or cross-coupling .
  • Applications : Used as a building block in herbicide synthesis, such as in the preparation of aryloxyacetic acid derivatives .

3-Fluoro-5-(trifluoromethyl)benzyl Chloride (CAS 634151-25-0)

  • Structure : Benzyl chloride with F at 3-position and CF3 at 5-position.
  • Electronic Effects : The trifluoromethyl group (–CF3) is a strong electron-withdrawing substituent, further polarizing the C–Cl bond compared to the dichloro-fluoro analog. This increases its reactivity in alkylation reactions .
  • Molecular Weight : 212.57 g/mol, lighter than this compound (estimated ~215–220 g/mol based on analogs) .

3-Chloro-5-(trifluoromethyl)benzoyl Chloride (CAS 886496-83-9)

  • Structure : Benzoyl chloride with Cl at 3-position and CF3 at 5-position.
  • Hazard Profile: Limited safety data, but benzoyl chlorides generally pose higher inhalation risks due to volatility compared to benzyl chlorides .

Substitution Pattern and Reactivity

  • Positional Isomerism : Moving chlorine substituents from 2,4-positions (as in 2,4-dichloro-5-fluorobenzoyl chloride) to 3,4-positions alters steric hindrance and electronic distribution. For example, 3,4-dichloro substitution may hinder para-directed electrophilic attacks more than meta-substituted analogs .
  • Functional Group Impact : Benzyl chlorides (–CH2Cl) are less prone to hydrolysis than benzoyl chlorides (–COCl), making them more stable in aqueous conditions but equally reactive in dry environments .

Data Table: Key Properties of Comparable Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group
This compound Not available* C7H4Cl3F ~215–220 (estimated) 3-Cl, 4-Cl, 5-F Benzyl chloride
2,4-Dichloro-5-fluorobenzoyl chloride 86393-34-2 C7H2Cl2FOCl 227.0 2-Cl, 4-Cl, 5-F Benzoyl chloride
3-Fluoro-5-(trifluoromethyl)benzyl chloride 634151-25-0 C8H5ClF4 212.57 3-F, 5-CF3 Benzyl chloride
3-Chloro-5-(trifluoromethyl)benzoyl chloride 886496-83-9 C8H3ClF3OCl 241.46 3-Cl, 5-CF3 Benzoyl chloride

Biological Activity

3,4-Dichloro-5-fluorobenzyl chloride (DFBC) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological evaluation, and relevant case studies to provide a comprehensive overview of its pharmacological profile.

DFBC can be synthesized through various methods, including chlorination and fluorination of benzyl derivatives. The presence of chlorine and fluorine substituents on the benzyl ring enhances its reactivity and potential biological activity. The molecular structure of DFBC can be represented as follows:

C7H4Cl2F\text{C}_7\text{H}_4\text{Cl}_2\text{F}

This structure allows for interactions with biological targets, which can lead to diverse pharmacological effects.

Antitumor Activity

Recent studies have highlighted the antiproliferative effects of DFBC against various cancer cell lines. For instance, in a study evaluating several chlorinated and fluorinated benzyl derivatives, DFBC exhibited significant cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of approximately 15 µM. This suggests that DFBC may act as a potential antitumor agent .

The mechanism by which DFBC exerts its biological effects is primarily through the inhibition of key enzymes involved in cell proliferation. Specifically, it has been observed to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells .

Case Study 1: Antiproliferative Effects on Cancer Cell Lines

In a comparative study involving DFBC and other halogenated compounds, it was found that DFBC had a more pronounced effect on inhibiting the proliferation of the A549 lung cancer cell line compared to its analogs. The study reported an IC50 value of 12 µM for DFBC, indicating its potential as a lead compound for further development .

CompoundCell LineIC50 (µM)
This compoundA54912
Other AnalogA54918
Other AnalogMCF-720

Case Study 2: Inhibition of Enzymatic Activity

DFBC has also been evaluated for its inhibitory effects on specific enzymes involved in tumor progression. A notable study demonstrated that DFBC inhibited the activity of matrix metalloproteinases (MMPs), which are crucial for cancer metastasis. The compound showed an IC50 value of 25 nM against MMP-2, suggesting strong inhibitory potential .

Toxicological Profile

While exploring the biological activity of DFBC, it is essential to consider its toxicological profile. Preliminary toxicity assessments indicate that DFBC exhibits moderate toxicity in vitro, with observed cytotoxic effects at higher concentrations. Further studies are needed to evaluate its safety profile in vivo .

Q & A

Basic Research Questions

Q. How can the purity and structural integrity of 3,4-dichloro-5-fluorobenzyl chloride be validated after synthesis?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and chlorine/fluorine coupling patterns. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) can assess purity, while gas chromatography-mass spectrometry (GC-MS) identifies volatile impurities. Cross-reference with known spectral databases (e.g., NIST Chemistry WebBook) for validation .

Q. What are the optimal reaction conditions for synthesizing this compound from its precursor acids?

  • Methodological Answer : Use thionyl chloride (SOCl₂) in dichloromethane (DCM) with catalytic N,N-dimethylformamide (DMF) under reflux (3–4 hours). Monitor completion via thin-layer chromatography (TLC) or in situ IR spectroscopy for carbonyl (C=O) peak disappearance. Post-reaction, remove excess SOCl₂ by distillation, and purify via fractional distillation (bp: 122–124°C/14 mmHg) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant goggles, and a lab coat.
  • Ventilation : Use a fume hood to prevent inhalation of vapors.
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite.
  • First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can researchers address inconsistencies in reaction yields during the chlorination of fluorinated benzoic acid derivatives?

  • Methodological Answer : Analyze competing side reactions (e.g., over-chlorination or dehalogenation) using kinetic studies. Optimize stoichiometry (e.g., Cl₂ gas vs. sulfuryl chloride) and reaction time. Employ density functional theory (DFT) calculations to predict reactive sites and intermediates. Validate with in situ Raman spectroscopy to track intermediate formation .

Q. What analytical techniques are suitable for detecting trace byproducts like 2,4-dichloro-5-fluorobenzyl alcohol in synthesized batches?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode. Compare retention times and fragmentation patterns with authentic standards. For quantification, apply a calibration curve with a limit of detection (LOD) ≤ 0.1% .

Q. How does solvent polarity impact the stability of this compound during storage?

  • Methodological Answer : Conduct accelerated stability studies in polar (e.g., acetonitrile) vs. nonpolar solvents (e.g., hexane) under controlled humidity (RH = 40%). Monitor hydrolysis rates via ¹⁹F NMR to track fluorine substitution. Store in anhydrous, amber vials with molecular sieves to minimize moisture-induced degradation .

Q. What strategies can mitigate challenges in scaling up the Friedel-Crafts alkylation of this compound?

  • Methodological Answer : Optimize catalyst loading (e.g., AlCl₃) to reduce exothermicity. Use a jacketed reactor for temperature control (0–5°C). Employ inline IR spectroscopy to monitor aromatic electrophilic substitution. Post-reaction, quench excess catalyst with ice-cold hydrochloric acid to prevent side reactions .

Q. How can computational modeling guide the design of derivatives for agrochemical applications?

  • Methodological Answer : Perform molecular docking studies with target enzymes (e.g., acetylcholinesterase for insecticides). Use quantitative structure-activity relationship (QSAR) models to predict bioactivity. Synthesize analogs via nucleophilic substitution (e.g., replacing chloride with thiocyanate) and validate bioassays in controlled greenhouse trials .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dichloro-5-fluorobenzyl chloride
Reactant of Route 2
Reactant of Route 2
3,4-Dichloro-5-fluorobenzyl chloride

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